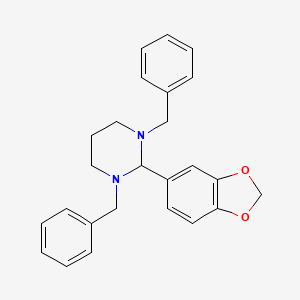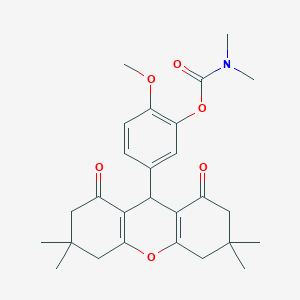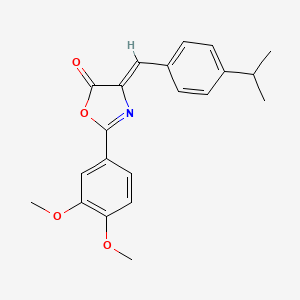![molecular formula C25H28N2O2S B3556520 1-(diphenylmethyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B3556520.png)
1-(diphenylmethyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-(diphenylmethyl)-4-[(4-ethylphenyl)sulfonyl]piperazine, commonly known as DMS-10, is a piperazine derivative that has shown potential as a therapeutic agent in various scientific research studies. This compound has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of DMS-10 is not fully understood, but it is believed to act through the modulation of various signaling pathways. DMS-10 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMS-10 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders. DMS-10 has also been shown to have anxiolytic effects in animal models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMS-10 has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. It has also been shown to have low toxicity in animal models. However, DMS-10 has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are several future directions for the study of DMS-10. One potential direction is the development of DMS-10 derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of DMS-10's potential use in combination with other therapeutic agents for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of DMS-10 and its potential therapeutic applications.
Conclusion:
In conclusion, DMS-10 is a piperazine derivative that has shown potential as a therapeutic agent in various scientific research studies. It has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential therapeutic applications of DMS-10.
Applications De Recherche Scientifique
DMS-10 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties. DMS-10 has also been tested for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-benzhydryl-4-(4-ethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-2-21-13-15-24(16-14-21)30(28,29)27-19-17-26(18-20-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,25H,2,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDEVPIEHKPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B3556444.png)
![7-ethyl-1,3-dimethyl-8-{[(2-methyl-1-naphthyl)methyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3556455.png)

![8-(4-chlorobenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3556470.png)
![2-phenyl-6-(1-piperidinyl)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B3556472.png)
![1,3,7-trimethyl-8-({1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3556488.png)
![1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3556502.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3556513.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B3556517.png)
![methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3556523.png)

![2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3556529.png)
